molecular formula C13H9ClO2 B2922383 3-(3-chlorophenoxy)Benzaldehyde CAS No. 78725-45-8

3-(3-chlorophenoxy)Benzaldehyde

Cat. No.: B2922383
CAS No.: 78725-45-8
M. Wt: 232.66
InChI Key: DXVLUKXDGGNEFU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenoxy)Benzaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorophenoxy group attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenoxy)Benzaldehyde typically involves the reaction of 3-chlorophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenoxy)Benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)Benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can exert various physiological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

  • 3-(4-Chlorophenoxy)Benzaldehyde
  • 4-(4-Chlorophenoxy)Benzaldehyde
  • 2-(4-Chlorophenoxy)Benzaldehyde
  • 3-(Trifluoromethyl)Benzaldehyde

Comparison: 3-(3-Chlorophenoxy)Benzaldehyde is unique due to the position of the chlorophenoxy group, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(3-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVLUKXDGGNEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78725-45-8
Record name 3-(3-chlorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromobenzaldehyde (6.0g), 3-Chlorophenol (4.8g), sodium hydride (1.3 g of an 80% suspension in oil) and cuprous cloride (1 g) was heated under reflux in pyridine (125 ml) under an atmosphere of nitrogen gas for 16 hours. The mixture was cooled, diluted with water, acidified with hydrochloric acid and extracted with diethyl ether. The etheral extracts were dried (Na2SO4), concentrated and purified by chromatography on silica gel eluting with ethyl acetate-petroleum ether (1:9) to give the title compound as a colourless oil.
Quantity
6 g
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reactant
Reaction Step One
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4.8 g
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suspension
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reactant
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cuprous cloride
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1 g
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reactant
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reactant
Reaction Step Two
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125 mL
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solvent
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